molecular formula C11H19NO5 B1532011 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid CAS No. 1095010-48-2

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1532011
CAS No.: 1095010-48-2
M. Wt: 245.27 g/mol
InChI Key: AXUHIOXBQRNCOL-UHFFFAOYSA-N
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Description

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Scientific Research Applications

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

The synthesis of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxylation: The protected piperidine is then hydroxylated using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

    Carboxylation: The hydroxylated intermediate is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carbonyl compounds, alcohols, and substituted amines .

Mechanism of Action

The mechanism of action of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is primarily related to its reactivity and ability to undergo various chemical transformations. The Boc group provides stability and protection to the nitrogen atom, allowing selective reactions at other functional groups. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, which are crucial in enzyme binding and inhibition .

Comparison with Similar Compounds

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:

    1-Boc-4-Hydroxypiperidine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.

    1-Boc-3-Hydroxypiperidine-4-carboxylic Acid: Has a different substitution pattern, affecting its reactivity and applications.

    1-Boc-5-Hydroxypiperidine-2-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position, influencing its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHIOXBQRNCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678076
Record name 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-48-2
Record name 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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